1-(2-Chloropyridine-4-carbonyl)-4-(3,4-difluorobenzoyl)piperazine
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Overview
Description
1-(2-Chloropyridine-4-carbonyl)-4-(3,4-difluorobenzoyl)piperazine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as CPD, and it is a piperazine derivative that has been synthesized through a specific method.
Mechanism of Action
The mechanism of action of CPD is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CPD has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects:
CPD has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. CPD has also been shown to induce cell death in cancer cells and inhibit the growth of bacterial and fungal pathogens. Additionally, CPD has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
CPD has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, CPD has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on CPD. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. CPD has also shown promise as an anti-cancer agent, and further research could explore its potential in this area. Additionally, research could focus on optimizing the synthesis method for CPD to improve yield and purity. Finally, more studies are needed to fully understand the mechanism of action of CPD and its potential applications in various fields.
Conclusion:
In conclusion, CPD is a piperazine derivative that has been synthesized through a specific method and has been the subject of extensive scientific research. It has shown potential as an anti-inflammatory, anti-cancer, and anti-microbial agent, and has been investigated as a potential treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of CPD and its potential applications in various fields.
Synthesis Methods
CPD can be synthesized through a specific method that involves the reaction of 2-chloropyridine-4-carboxylic acid with 3,4-difluorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with piperazine to obtain CPD. This synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
CPD has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. CPD has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[4-(2-chloropyridine-4-carbonyl)piperazin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2N3O2/c18-15-10-12(3-4-21-15)17(25)23-7-5-22(6-8-23)16(24)11-1-2-13(19)14(20)9-11/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCSHMKBHWVTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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